Cas no 59556-18-2 (1,3-Cyclohexadiene-1-carboxylicacid, 5-amino-)

1,3-Cyclohexadiene-1-carboxylicacid, 5-amino- structure
59556-18-2 structure
Product Name:1,3-Cyclohexadiene-1-carboxylicacid, 5-amino-
CAS No:59556-18-2
MF:C7H9NO2
MW:139.151861906052
CID:373208
PubChem ID:3445
Update Time:2025-04-19

1,3-Cyclohexadiene-1-carboxylicacid, 5-amino- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Cyclohexadiene-1-carboxylicacid, 5-amino-
    • 1,3-Cyclohexadiene-1-carboxylicacid,5-amino-(9CI)
    • 5-aminocyclohexa-1,3-diene-1-carboxylic acid
    • (+-)-Gabaculin
    • 1,3-Cyclohexadienylcarboxylic acid, 5-amino-
    • 3-Amino-2,3-dihydrobenzoic acid
    • 5-amino-1,3-cyclohexadiene-1-carboxylic acid
    • 5-amino-1,3-cyclohexadienyl-carboxylic acid
    • 5-Amino-1,3-cyclohexadienylcarboxylic acid
    • 5-Amino-1.3-cyclohexadienylcarbonsaeure
    • AC1L1FYB
    • C7H9NO2
    • DL-Gabaculine
    • Gabaculin
    • GABACULINE, D.L-
    • GABACULINE, (+/-)-
    • 9755169F-ECDB-4A93-87CD-F7B81C176DAE
    • CHEMBL1394922
    • Q1007138
    • 3-Amino-4,6-cyclohexadienecarboxylic acid
    • Benzoic acid, 3-amino-2,3-dihydro-
    • NCGC00162040-02
    • SDCCGSBI-0049995.P002
    • NCGC00015051-02
    • 3-Amino-4,6-cyclohexadienecarboxylicacid
    • NCGC00015051-03
    • NCGC00015051-04
    • DTXSID90274399
    • gabaculine
    • 59556-18-2
    • CHEBI:29585
    • 87980-11-8
    • NSC329502
    • CCG-204102
    • (+-)-Gabaculine
    • BPBio1_000639
    • NSC-329502
    • CPD0-1467
    • NS00122812
    • 5-Amino-1,3-cyclohexadiene-1-carboxylic acid #
    • NCGC00162040-01
    • (+/-)-Gabaculine
    • Biomol-NT_000232
    • DTXSID50868990
    • Lopac0_000006
    • NCGC00015051-05
    • SCHEMBL2024044
    • NSC 329502
    • KFNRJXCQEJIBER-UHFFFAOYSA-N
    • ZK7T58839G
    • Inchi: 1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)
    • InChI Key: KFNRJXCQEJIBER-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC(C1)N)=O

Computed Properties

  • Exact Mass: 139.06337
  • Monoisotopic Mass: 139.063329
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3
  • XLogP3: -2.2

Experimental Properties

  • PSA: 63.32
  • LogP: 0.98490
Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.